5-(氨甲基)-2-甲基异喹啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

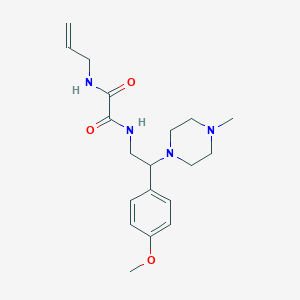

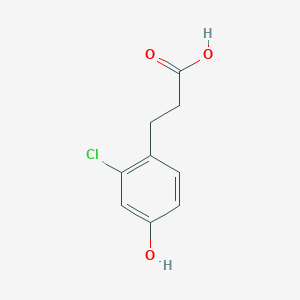

The compound “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” is a complex organic molecule. It likely contains an isoindoline group, which is a type of heterocyclic compound . The “aminomethyl” part suggests the presence of an -NH2 group attached to a -CH2- group .

Synthesis Analysis

While specific synthesis methods for “5-(Aminomethyl)-2-methylisoindoline-1,3-dione” were not found, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Additionally, amination of 5-hydroxymethylfurfural has been reported to produce furan-based primary, secondary, and tertiary amines .

科学研究应用

Epoxy Resin Curing Agent

Isophorone diamine serves as a curing agent for epoxy resins. When combined with epoxy compounds, it promotes cross-linking, leading to the formation of strong and durable polymer networks. These cured epoxy materials find applications in adhesives, coatings, and composite materials .

Matrix Material in Polymer Composites

IPDA contributes to the development of polymer composite materials (PCMs). Its incorporation into the matrix enhances mechanical properties, such as stress–strain behavior and thermomechanical characteristics. Compared to linear aliphatic amines, IPDA-based adhesive compositions exhibit improved viability and stress–strain properties .

Temperature-Reducing Accelerators

To optimize post-curing processes, various accelerators (such as phenol derivatives, imidazoles, and tertiary amine salts) are used with IPDA-based compositions. These accelerators help reduce the required curing temperature, making the manufacturing process more cost-effective and efficient .

Synthetic Chemistry

IPDA plays a crucial role in synthetic chemistry. Researchers utilize it as a reagent to synthesize other compounds. For instance, it has been employed in the synthesis of 4-amino-2-methylbenzoic acid, 4-amino-3-methylbenzoic acid, and related derivatives.

N-Alkylation Reactions

In organic synthesis, IPDA participates in N-alkylation reactions. For example, it reacts with N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) to yield regioisomers. These reactions are essential for creating diverse chemical structures .

Boronic Acid Derivative

IPDA, specifically its hydrochloride form, serves as a versatile reagent in scientific investigations. It acts as a boronic acid derivative, finding applications as a catalyst, ligand for protein/enzyme studies, and a building block for compound synthesis .

属性

IUPAC Name |

5-(aminomethyl)-2-methylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9(13)7-3-2-6(5-11)4-8(7)10(12)14/h2-4H,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFDPLLUJYANED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)

![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)